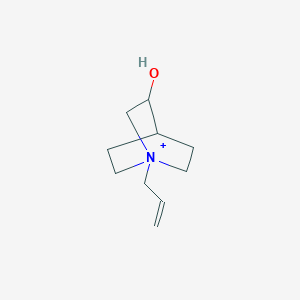

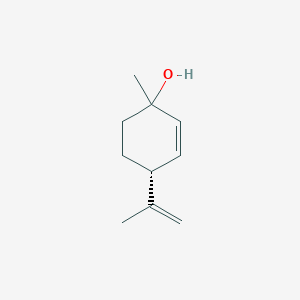

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Vue d'ensemble

Description

“(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is a chemical compound that has a role as a plant metabolite . It is also known as cis-Isolimonenol and can be used for the synthesis of cannabidiol (CBD) .

Synthesis Analysis

The synthesis process of “(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” includes several steps . After the dropwise addition, the temperature is increased to 20°C and stirred for 6 hours. Water is added to stand and separate the liquid, the aqueous phase is extracted with n-hexane, the organic phase is combined and washed with 10% sodium carbonate aqueous solution. Ethanol is added to the concentrated solution, concentrated again, and the operation is repeated twice. The mixture is cooled down to 0-5 ℃, stirred for 3 hours, filtered to obtain filter cake. The filter cake is added to 10L chloroform, heated to 62 ℃ for reflux reaction overnight, and then distilled under reduced pressure to obtain "(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol" .

Molecular Structure Analysis

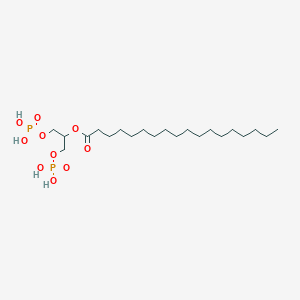

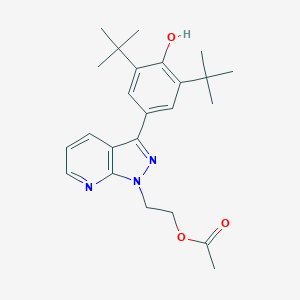

The molecular formula of “(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is C10H16O . Its molecular weight is 152.23 .

Chemical Reactions Analysis

“(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” can be used as an intermediate in organic synthesis for the synthesis of cannabidiol .

Physical And Chemical Properties Analysis

“(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is a colorless to light yellow to brown liquid . It has a density of 0.9398 and a boiling point of 69-70 °C (Press: 3 Torr) .

Applications De Recherche Scientifique

Potential in Parkinson's Disease Treatment :

- A study by Ardashov et al. (2019) showed that a related compound, a monoepoxide derivative of "(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol," promoted the survival of cultured dopamine neurons and could restore locomotor activity in a mouse model of Parkinson's disease. This suggests potential neuroprotective and neurorestorative properties for similar compounds (Ardashov et al., 2019).

- Another study by Ardashov et al. (2011) found that "(1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol" itself demonstrated potent antiparkinsonian activity in animal models, suggesting its potential as a therapeutic agent for Parkinson's disease (Ardashov et al., 2011).

Chemical Synthesis Applications :

- Research by Benyahya et al. (2011) explored the synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry, indicating the broader chemical utility of compounds with similar structures in producing polyhydroxyurethanes (Benyahya et al., 2011).

- Valente et al. (2009) reported on the synthesis of natural products using 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes, highlighting the role of similar compounds in the synthesis of complex natural products (Valente et al., 2009).

Antiparkinsonian Derivatives Research :

- A study by Ardashov et al. (2013) synthesized and evaluated the antiparkinsonian activity of N-, O-, S-, and C-derivatives of a related compound, underscoring the importance of functional groups in such compounds for antiparkinsonian activity (Ardashov et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPMHJQMNACGDI-RGURZIINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468060 | |

| Record name | (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | |

CAS RN |

861892-40-2 | |

| Record name | (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)

![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)